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JQKD82 (dihydrochloride)

Cat. No.: B12388687
M. Wt: 573.5 g/mol
InChI Key: LDSXMHKWRLCTDV-UHFFFAOYSA-N
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Description

Significance of Histone Modifications in Gene Regulation

Histones are proteins that package DNA into a compact structure called chromatin. nih.gov Post-translational modifications to these histones are a fundamental aspect of epigenetic regulation. biomodal.com These chemical alterations, which include methylation, acetylation, phosphorylation, and ubiquitination, can change the structure of chromatin, making genes more or less accessible to the cellular machinery responsible for transcription. nih.govbiomodal.comcd-genomics.com For example, histone acetylation typically loosens the chromatin structure, which promotes gene transcription. biomodal.comcd-genomics.com Conversely, certain types of histone methylation can be associated with a condensed, silent chromatin state. cd-genomics.com This "histone code," the combination of different modifications, finely tunes gene expression and is integral to numerous cellular processes, including DNA repair and cell differentiation. biomodal.comcd-genomics.com

Role of Histone Demethylases (HDMs) in Cellular Homeostasis and Disease

For many years, histone methylation was considered a permanent epigenetic mark. nih.gov However, the discovery of histone demethylases (HDMs) revealed that this process is reversible. nih.govnih.gov HDMs are enzymes that remove methyl groups from histone residues, primarily lysine (B10760008) and arginine. mdpi.com This dynamic regulation of histone methylation is vital for maintaining cellular homeostasis and is involved in processes like embryonic development and cell reprogramming. frontiersin.org

The misregulation of HDMs has been implicated in a wide array of human diseases, including cancer and neurodegenerative disorders. nih.govmdpi.comembopress.org In cancer, for instance, HDMs can contribute to tumor progression by removing repressive marks from oncogenes or activating marks from tumor suppressor genes. mdpi.com This makes HDMs significant targets for therapeutic development. frontiersin.orgspandidos-publications.com

Overview of Lysine Demethylase 5 (KDM5) Subfamily Functions in Epigenetics

The Lysine Demethylase 5 (KDM5) family is a subfamily of HDMs that specifically removes methyl groups from di- and trimethylated lysine 4 on histone H3 (H3K4me2/3). dovepress.comoup.comnih.gov This H3K4me3 mark is typically associated with active gene transcription. oup.comnih.gov The mammalian KDM5 family consists of four members: KDM5A, KDM5B, KDM5C, and KDM5D. dovepress.com These enzymes play crucial roles in various biological processes, including development, differentiation, and genomic stability. researchgate.netmdpi.com

Given their function in regulating gene expression, it is not surprising that KDM5 enzymes are implicated in disease. dovepress.com They have been shown to have both oncogenic and tumor-suppressive functions depending on the cellular context. nih.gov For example, KDM5A has been linked to drug resistance in cancer, while KDM5B is required for the maintenance of melanoma. nih.gov Overexpression of KDM5B has been noted in several cancers, including breast, lung, and prostate cancer. mdpi.com The critical role of the KDM5 subfamily in both normal physiology and disease makes its members important subjects of research and potential therapeutic targets. spandidos-publications.com

Contextualizing JQKD82 (dihydrochloride) as a Research Tool in Epigenetics

JQKD82 (dihydrochloride) is a cell-permeable and selective chemical inhibitor of the KDM5 family of histone demethylases. rndsystems.commedchemexpress.comtocris.comnih.gov It demonstrates selectivity for the KDM5 family over other histone demethylases and exhibits a preference for the KDM5A isoform. mdpi.comrndsystems.comnih.gov

As a KDM5 inhibitor, JQKD82 functions by blocking the demethylase activity of these enzymes. This action leads to an increase, or hypermethylation, of the H3K4me3 histone mark. rndsystems.commedchemexpress.comtocris.comtargetmol.com Research has utilized JQKD82 to probe the function of KDM5 enzymes in specific disease contexts. In studies on multiple myeloma, JQKD82 treatment was shown to suppress the growth of myeloma cells. rndsystems.comtocris.com This effect is linked to the downregulation of MYC target genes and phosphorylation of RNA Polymerase II. rndsystems.comtocris.comnih.gov By inhibiting KDM5A, JQKD82 paradoxically increases the H3K4me3 mark but ultimately inhibits the MYC-driven transcriptional output that is critical for the cancer cells' proliferation. nih.govmedkoo.com These findings establish JQKD82 as a valuable tool compound for investigating the biological functions of KDM5A and its role in diseases like multiple myeloma. nih.gov

Research Data on JQKD82 (dihydrochloride)

The following tables provide a summary of the chemical properties and key research findings related to JQKD82 (dihydrochloride).

Table 1: Chemical Properties of JQKD82 (dihydrochloride)

PropertyValueSource
Full Chemical Name 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride tocris.com
Synonyms JADA82 dihydrochloride; PCK82 dihydrochloride medchemexpress.com
Molecular Formula C₂₇H₄₀N₄O₅·2HCl rndsystems.com
Molecular Weight 573.56 g/mol rndsystems.comtocris.com
CAS Number 2863635-05-4 rndsystems.commedchemexpress.com

Table 2: Summary of Research Findings for JQKD82

AspectFindingSource
Target Lysine Demethylase 5 (KDM5) family, with selectivity for KDM5A. mdpi.comrndsystems.comtocris.comnih.gov
Mechanism of Action Selective inhibitor of KDM5; causes hypermethylation of H3K4me3. mdpi.comrndsystems.commedchemexpress.comnih.gov
Cellular Effects Downregulates MYC targets and RNAPII phosphorylation. rndsystems.comtocris.comnih.gov
In Vitro Activity Suppresses multiple myeloma cell (MM.1S) growth with an IC₅₀ of 0.42 µM. rndsystems.comtocris.commedkoo.com
Research Context Investigated as a tool to block KDM5A function as a potential therapeutic strategy for multiple myeloma. nih.govmedkoo.com

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42Cl2N4O5 B12388687 JQKD82 (dihydrochloride)

Properties

Molecular Formula

C27H42Cl2N4O5

Molecular Weight

573.5 g/mol

IUPAC Name

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C27H40N4O5.2ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;2*1H

InChI Key

LDSXMHKWRLCTDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl

Origin of Product

United States

Jqkd82 Dihydrochloride : a Selective Histone Demethylase 5 Inhibitor

Inhibitory Profile and Specificity

JQKD82 (dihydrochloride) is a selective inhibitor of the lysine (B10760008) demethylase 5 (KDM5) family of enzymes. bio-techne.commedchemexpress.com The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, is responsible for removing methyl groups from histone H3 lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. nih.govnih.gov Research demonstrates that JQKD82 exhibits a high degree of selectivity for KDM5 proteins with little to no activity observed against other lysine demethylases (KDMs). bio-techne.comnih.govresearchgate.net

Further studies have indicated a preferential activity for a specific member of the KDM5 family. JQKD82 has demonstrated selectivity for KDM5A over the other KDM5 isoforms. bio-techne.comnih.gov The basis for this selectivity lies in the interaction of its active metabolite, KDM5-C49, with the enzyme's catalytic domain. nih.govresearchgate.net Crystallography data reveals that KDM5-C49 binds to KDM5B (with the structure matching that of KDM5A) by interacting with specific amino acid residues, such as Glu501 and Lysine 517, which contributes to its potent and selective inhibition of the KDM5 family. nih.govresearchgate.net

Selectivity Profile of JQKD82

Target FamilyActivityIsoform PreferenceReference
KDM5Selective InhibitionKDM5A bio-techne.comnih.gov
Other KDM Families (e.g., KDM3)No Significant ActivityN/A bio-techne.comnih.gov

JQKD82 was developed as a prodrug to overcome the poor cellular permeability that limited the effectiveness of earlier KDM5 inhibitors, such as the active compound KDM5-C49. nih.govnih.gov JQKD82 is a more stable, cell-permeable phenol (B47542) ester derivative of KDM5-C49. nih.govresearchgate.net This chemical modification allows for more efficient delivery of the active molecule into cells. nih.gov Once inside the cell, JQKD82 is hydrolyzed, releasing the active metabolite KDM5-C49, which then potently inhibits KDM5 enzyme function. nih.govresearchgate.netaxonmedchem.com This prodrug strategy results in higher intracellular concentrations of the active inhibitor and significantly greater potency in cellular assays compared to administering KDM5-C49 directly. nih.govnih.gov For instance, in MM.1S multiple myeloma cells, JQKD82 was over 20-fold more potent at suppressing growth than KDM5-C49. nih.gov

Comparative Potency of JQKD82 and Related Compounds in MM.1S Cells

CompoundTypeIC₅₀ (μmol/L)Reference
JQKD82Prodrug0.42 nih.gov
KDM5-C70Prodrug (Ethyl Ester)3.1 nih.gov
KDM5-C49Active Metabolite> 10 nih.gov

Molecular Mechanism of Action

The primary molecular consequence of KDM5 inhibition by JQKD82 is the hypermethylation of Histone H3 at lysine 4. bio-techne.com By blocking the demethylase activity of KDM5 enzymes, JQKD82 leads to a significant and specific increase in the global levels of H3K4 trimethylation (H3K4me3). medchemexpress.comnih.govaxonmedchem.com This effect is highly specific to the H3K4 mark; treatment with JQKD82 has been shown to have no effect on other histone methylation marks, such as H3K9me3 (histone H3 lysine 9 trimethylation) or H3K27me3 (histone H3 lysine 27 trimethylation). nih.gov This accumulation of the H3K4me3 mark, which is typically associated with active gene promoters, is a direct result of inhibiting its removal by the KDM5 family of "eraser" enzymes. nih.govnih.gov

Recent studies have revealed that the function of KDM5A extends beyond its demethylase activity and involves direct interaction with key components of the transcriptional machinery. nih.gov Specifically, KDM5A has been found to physically interact with the positive transcription elongation factor b (P-TEFb) complex. nih.gov The P-TEFb complex, composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (like CCNT2), plays a crucial role in stimulating the elongation phase of transcription by phosphorylating RNA Polymerase II (RNAPII). nih.gov

The inhibition of KDM5A by JQKD82 is proposed to disrupt this process. nih.govnih.gov By inducing hypermethylation of H3K4me3 at gene promoters, the inhibitor may cause the transcription factor TFIID to remain anchored to the promoter via its TAF3 subunit. nih.govnih.gov This, in turn, may function as a barrier that impairs the subsequent phosphorylation of RNAPII by P-TEFb and another complex, TFIIH, thereby dampening transcriptional pause release and reducing the expression of target genes. nih.govnih.gov

Interaction with Transcriptional Regulatory Complexes

Modulation of RNA Polymerase II (RNAPII) Phosphorylation

JQKD82 (dihydrochloride), a selective inhibitor of lysine demethylase 5 (KDM5), significantly modulates the phosphorylation state of RNA Polymerase II (RNAPII), a critical process for the regulation of gene transcription. rndsystems.comtocris.com Research indicates that the catalytic activity of KDM5A, a primary target of JQKD82, is essential for supporting the phosphorylation of the C-terminal domain (CTD) of RNAPII. nih.govnih.gov This support is mediated through the transcription factor IIH (TFIIH) and the positive transcription elongation factor b (P-TEFb), which contain the kinases CDK7 and CDK9, respectively. nih.govnih.govaacrjournals.org These kinases are responsible for phosphorylating the RNAPII CTD, an event that is crucial for the transition from transcription initiation to productive elongation. nih.govnih.gov

The mechanism of action of JQKD82 involves inducing a state of hypermethylation at histone H3 lysine 4 (H3K4me3), a mark typically associated with active transcription. nih.govaxonmedchem.com Paradoxically, this hypermethylation leads to a reduction in RNAPII phosphorylation. rndsystems.comtocris.comnih.gov The proposed model for this effect is that the JQKD82-induced hyper-H3K4me3 anchors the general transcription factor TFIID to chromatin via its TAF3 subunit. nih.gov This anchoring is thought to create a physical barrier that hinders the access of TFIIH (CDK7) and P-TEFb (CDK9) to the RNAPII complex, thereby dampening phosphorylation and subsequent transcriptional pause release. nih.gov Consequently, treatment with JQKD82 leads to reduced phosphorylation of RNAPII, particularly at MYC target gene loci. nih.gov

Key Proteins in JQKD82-Mediated RNAPII Modulation

Protein/ComplexFunctionEffect of JQKD82 Inhibition
KDM5AHistone demethylase that supports RNAPII phosphorylation. nih.govnih.govInhibited, leading to H3K4me3 hypermethylation. rndsystems.comnih.gov
RNAPIICore enzyme responsible for transcribing DNA into RNA. nih.govPhosphorylation is reduced. rndsystems.comtocris.comnih.gov
TFIIH (CDK7)Kinase complex that phosphorylates the RNAPII CTD. nih.govnih.govActivity on RNAPII is impeded. nih.gov
P-TEFb (CDK9)Kinase complex that phosphorylates the RNAPII CTD to promote elongation. nih.govnih.govActivity on RNAPII is impeded. nih.gov
TFIID (TAF3)General transcription factor that binds to hypermethylated H3K4me3. nih.govAnchored to chromatin, creating a barrier to RNAPII phosphorylation. nih.gov

Impact on MYC Target Gene Transcription and Downregulation

A significant consequence of JQKD82's activity is the paradoxical downregulation of MYC-driven transcriptional output, despite the global increase in the H3K4me3 active transcription mark. nih.govaxonmedchem.comaacrjournals.org The MYC proto-oncogene is a critical transcription factor that is dysregulated in many cancers, including multiple myeloma. nih.gov KDM5A has been identified as a key cooperator with MYC, controlling the expression of MYC target genes. nih.govnih.govaacrjournals.org

Treatment of multiple myeloma cells with JQKD82 leads to a marked inhibition of the MYC transcriptional program. nih.gov RNA sequencing (RNA-seq) analysis of MM.1S cells treated with JQKD82 revealed that a significant number of downregulated genes were associated with MYC targets. nih.gov Gene Set Enrichment Analysis (GSEA) confirmed a strong negative enrichment for MYC target gene signatures following JQKD82 treatment. nih.gov This effect is confirmed by quantitative real-time PCR, which has shown reduced mRNA expression of both MYC itself and its downstream target genes in multiple myeloma cell lines. nih.gov This inhibition of MYC target gene expression occurs independently of MYC protein levels themselves, pointing to a mechanism that directly affects the transcriptional machinery at these specific loci. nih.govnih.gov

Effect of JQKD82 on MYC and Target Gene Expression in MM.1S Cells

Gene Set/GeneObservation after JQKD82 TreatmentMethod of Analysis
MYC Target Genes (Hallmark)Significantly downregulated. nih.govGene Set Enrichment Analysis (GSEA). nih.gov
MYC (mRNA)Expression significantly reduced. nih.govQuantitative Real-Time PCR. nih.gov
Representative MYC Targets (e.g., NPM1, RPL11)Expression significantly reduced. nih.govQuantitative Real-Time PCR. nih.gov

Influence on Oncogene and Tumor Suppressor Gene Expression

The inhibitory action of JQKD82 on KDM5 proteins has a significant influence on the expression landscape of oncogenes and tumor suppressor genes, primarily through its potent suppression of the MYC oncogene network. nih.gov By downregulating MYC and its target genes, JQKD82 directly impacts a central driver of tumorigenesis in various cancers. nih.govnih.gov KDM5A itself can be considered to have oncogenic functions, as it is required to activate MYC-driven transcription; therefore, its inhibition by JQKD82 represents a targeted anti-oncogenic strategy. nih.govnih.gov

Beyond the specific effects on MYC, the broader impact of KDM5 inhibition on gene expression is complex, as KDM5 proteins can function as both transcriptional activators and repressors. nih.govnih.gov In studies on multiple myeloma cells, treatment with JQKD82 for 48 hours resulted in the differential expression of thousands of genes. nih.gov This widespread alteration in gene expression underscores the potential of JQKD82 to modulate cellular pathways governed by various oncogenes and tumor suppressors. The KDM5 family of enzymes has been shown to regulate different cancer-related genes; for instance, KDM5C can act as a tumor suppressor by inhibiting oncogenes like EGFR and c-MET, while in other contexts, it can function as an oncogene by suppressing tumor suppressors like p53 and PTEN. nih.gov While the primary characterized effect of JQKD82 is on the MYC oncogene pathway, its ability to induce global changes in gene expression suggests a broader influence on the balance of oncogenic and tumor-suppressive signaling. nih.gov

Global Gene Expression Changes Induced by JQKD82 in MM.1S Cells

Gene RegulationNumber of Genes AffectedKey Oncogenic Pathway Impacted
Upregulated Genes1,450. nih.govDownregulation of the MYC oncogene and its target gene network. nih.gov
Downregulated Genes1,253. nih.gov

In Vitro Research of Jqkd82 Dihydrochloride in Cellular Models

Studies in Cancer Cell Lines

Effects on Multiple Myeloma Cell Lines (e.g., MM.1S, MOLP-8)

JQKD82 has demonstrated significant activity against multiple myeloma (MM) cell lines in laboratory settings. medkoo.commdpi.com The compound has been shown to be a potent inhibitor of MM cell growth, acting in a dose- and time-dependent manner. medkoo.com

Research has established the anti-proliferative effects of JQKD82 across a panel of MM cell lines. medkoo.com In the MM.1S cell line, JQKD82 exhibited potent growth suppression with a reported half-maximal inhibitory concentration (IC50) of 0.42 µM. rndsystems.comtocris.commedkoo.com This potency was found to be substantially greater than other related KDM5 inhibitors. medkoo.com The growth-suppressive effects were observed after treating cells for five days with varying concentrations of the compound. researchgate.net

The MOLP-8 cell line, another model for multiple myeloma, also showed susceptibility to JQKD82. researchgate.net Treatment with 1 µmol/L of JQKD82 for 48 hours resulted in a notable reduction in cell growth. researchgate.net

Anti-Proliferative Activity of JQKD82 in Multiple Myeloma Cell Lines
Cell LineParameterValueSource
MM.1SIC500.42 µM rndsystems.comtocris.commedkoo.com

Further investigation into the mechanism of growth suppression revealed that JQKD82 induces cell cycle arrest. In both MM.1S and MOLP-8 cells, treatment with 1 µmol/L of JQKD82 for 48 hours led to an accumulation of cells in the G1 phase of the cell cycle. researchgate.net This G1 arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. frontiersin.org The regulation of the cell cycle is a critical process, and its disruption is a common strategy for anti-cancer therapies. frontiersin.orgmdpi.com

Screening Across Diverse Cancer Cell Lineages

To assess the broader potential of JQKD82, its activity was evaluated across a large and diverse panel of cancer cell lines. medkoo.com A high-throughput screen involving 367 distinct, barcoded cancer cell lines demonstrated that JQKD82 was effective at reducing the growth of multiple tumor types, including but not limited to multiple myeloma cells. medkoo.com This suggests that the compound may have utility across various cancer lineages. medkoo.com Such large-scale screening efforts are crucial for identifying the range of cancers that might be sensitive to a particular therapeutic agent and for discovering potential biomarkers of response. nih.govtheprismlab.org

Evaluation in Primary Patient-Derived Cellular Samples (Ex Vivo)

To bridge the gap between laboratory cell lines and clinical scenarios, the effects of JQKD82 were also tested on primary cells taken directly from patients with multiple myeloma. medkoo.com In an ex vivo study, treating samples from five different MM patients with JQKD82 resulted in a significant 40-50% decrease in cell viability after five days. medkoo.com

Importantly, when normal B cells from healthy donors were treated with JQKD82, they were found to be insensitive to its growth-suppressing effects. medkoo.com This selectivity for cancer cells over normal cells is a critical attribute for a potential therapeutic agent. The use of patient-derived samples in ex vivo cultures is an increasingly important method for predicting therapeutic response and understanding drug efficacy in a more clinically relevant context. nih.govnih.gov

Ex Vivo Activity of JQKD82
Cell TypeTreatmentEffectSource
Primary MM Patient Samples (n=5)JQKD8240-50% reduction in cell viability after 5 days medkoo.com
Normal B cells from healthy donorsJQKD82Insensitive to growth suppression medkoo.com

Methodologies for Cellular Activity Assessment

The anti-proliferative effects of JQKD82 (dihydrochloride) have been evaluated across various multiple myeloma (MM) cell lines using assays that measure metabolic activity as an indicator of cell viability. Standard methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay are commonly employed.

Research findings indicate that JQKD82 inhibits the growth of MM cells in a dose-dependent manner. nih.govhodoodo.com In MM.1S cells, JQKD82 demonstrated an IC₅₀ value of 0.42 µM after a five-day treatment period. nih.govtocris.comrndsystems.com This potency was found to be approximately 7-fold greater than its precursor compound, KDM5-C70, and over 20-fold more potent than the active metabolite, KDM5-C49, in the same cell line. nih.govhodoodo.com The compound's activity is not limited to a single cell line, as it has shown growth suppression across a panel of MM cell lines. nih.govhodoodo.com

Furthermore, the efficacy of JQKD82 has been tested in primary cancer cells. In studies involving CD138-positive primary multiple myeloma cells isolated from patients, treatment with 3 µM of JQKD82 resulted in a significant reduction in cell viability after five days. hodoodo.comresearchgate.netbiomol.com In contrast, the compound showed minimal effect on the proliferation of normal B cells from healthy donors that were stimulated with CD40 antibody and IL-4, suggesting a degree of selectivity for cancer cells. hodoodo.com

Cell Line / Cell TypeAssay TypeKey FindingReference
MM.1SMTT AssayIC₅₀ = 0.42 µmol/L after 5 days nih.govtocris.commedchemexpress.com
MOLP-8MTT Assay / Apoptosis AssayConcentration-dependent reduction in proliferation biomol.comcaymanchem.com
Multiple Myeloma Cell Line PanelMTT AssaySuppressed growth observed across the panel nih.govhodoodo.com
Primary CD138+ Myeloma CellsCellTiter-Glo® Assay40-50% reduction in viability with 3 µM JQKD82 after 5 days hodoodo.comresearchgate.netbiomol.com
Stimulated Normal B CellsCellTiter-Glo® AssayInsensitive to JQKD82 treatment hodoodo.com

The mechanism by which JQKD82 (dihydrochloride) inhibits cancer cell proliferation involves the induction of cell cycle arrest. This has been investigated using flow cytometry, a technique that allows for the analysis of DNA content within a population of cells. nih.gov Typically, cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). nih.govresearchgate.net The fluorescence intensity of individual cells is then measured, which corresponds to their DNA content and allows for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. nih.gov

Studies have shown that treating multiple myeloma cell lines, specifically MM.1S and MOLP-8, with 1 µM of JQKD82 for 48 hours leads to cell cycle arrest. nih.govresearchgate.netbiomol.comcaymanchem.com The analysis revealed an accumulation of cells in the G0/G1 phase, indicating that JQKD82 prevents cells from progressing into the S phase, where DNA replication occurs. biomol.commedchemexpress.comcaymanchem.comapp17.com This blockade of cell cycle progression is a key component of the compound's anti-proliferative activity.

To understand the molecular consequences of JQKD82 (dihydrochloride) treatment, researchers have utilized gene expression profiling techniques like RNA-sequencing (RNA-Seq) and quantitative real-time PCR (qPCR). researchgate.netthermofisher.com These methods measure the levels of messenger RNA (mRNA) to determine which genes are active within a cell at a specific time. thermofisher.com

RNA-Seq analysis performed on MM.1S cells treated with JQKD82 for 48 hours revealed significant changes in the transcriptome, with 1,450 genes being upregulated and 1,253 genes downregulated compared to control cells. nih.gov A key finding from these gene expression studies is the significant downregulation of MYC target genes. nih.govresearchgate.netnih.gov MYC is a critical oncogene in multiple myeloma, and its transcriptional program is essential for tumor cell growth and survival. The inhibition of KDM5A by JQKD82 was found to specifically impair the expression of these MYC-regulated genes. nih.gov This effect was confirmed by qPCR for representative MYC target genes. researchgate.net

MethodologyCell LineKey FindingReference
RNA-SeqMM.1SDownregulation of MYC target genes nih.govnih.gov
Quantitative Real-Time PCR (qPCR)MM.1SConfirmed downregulation of representative MYC target genes researchgate.net

JQKD82 (dihydrochloride) is a selective inhibitor of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4). tocris.commdpi.commedchemexpress.com The primary epigenetic consequence of KDM5 inhibition by JQKD82 is the hypermethylation of H3K4, specifically an increase in the trimethylated state (H3K4me3). tocris.commdpi.com H3K4me3 is an epigenetic mark typically associated with active gene promoters. nih.gov

The impact of JQKD82 on this epigenetic marker has been assessed using several methodologies. Immunoblotting (Western blot) has been used to detect global changes in H3K4me3 levels within cells. Treatment of MM.1S and MOLP-8 cells with JQKD82 at concentrations as low as 0.3 µM resulted in a detectable increase in global H3K4me3 levels. biomol.commedchemexpress.comcaymanchem.com

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has provided more detailed, genome-wide insights into the compound's mechanism. nih.gov ChIP-seq analysis of KDM5A in MM.1S cells showed that the protein is enriched around transcriptional start sites. nih.gov Treatment with JQKD82 leads to an increase in the H3K4me3 mark at these locations. nih.gov This hypermethylation at gene promoters, including those of MYC target genes, is accompanied by a reduction in RNA Polymerase II (RNAPII) phosphorylation, suggesting a pause in transcription. tocris.comrndsystems.comnih.govmdpi.com This paradoxical outcome—an increase in an "active" histone mark leading to transcriptional inhibition—highlights the complex regulatory roles of histone methylation. hodoodo.com

Preclinical in Vivo Investigations of Jqkd82 Dihydrochloride

Efficacy in Animal Models of Disease

In vivo studies have been crucial in validating the therapeutic potential of JQKD82, primarily utilizing xenograft models of multiple myeloma to assess its impact on tumor growth and relevant biomarkers.

Multiple Myeloma Xenograft Models (e.g., NSG Mice, MOLP-8 mouse xenograft)

The efficacy of JQKD82 has been extensively evaluated in immunodeficient mouse models, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, bearing human multiple myeloma cell lines like MOLP-8. medchemexpress.comnih.gov These models allow for the growth of human tumors, providing a platform to study the effects of therapeutic agents in a living system.

Treatment with JQKD82 has been shown to significantly reduce tumor burden in multiple myeloma xenograft models. nih.gov In studies using MOLP-8 cells, administration of JQKD82 resulted in a noticeable decrease in tumor size as measured by bioluminescence imaging (BLI). nih.gov This reduction in tumor mass is a key indicator of the compound's anti-cancer activity in a live animal model.

JQKD82 has demonstrated the ability to inhibit tumor growth in vivo. medkoo.com In a subcutaneous MOLP-8 xenograft model, treatment with JQKD82 for 14 days significantly inhibited tumor progression, as evidenced by both BLI and direct tumor size measurements. medkoo.com This suggests that JQKD82 effectively slows the proliferation of cancer cells within the tumor microenvironment.

To understand the molecular mechanisms behind its anti-tumor effects, researchers have analyzed key biomarkers in tumor tissues from JQKD82-treated animals. A dramatic reduction in MYC immunostaining was observed in vivo, indicating that JQKD82 impacts this critical oncogenic pathway. medkoo.comtocris.comrndsystems.com MYC is a transcription factor that drives the growth and proliferation of many cancers, including multiple myeloma. nih.gov Furthermore, immunohistochemical analysis of tumor samples from MOLP-8 xenografts showed that JQKD82 treatment led to an increase in H3K4me3 levels and a decrease in Ki67 staining. researchgate.net Ki67 is a marker of cellular proliferation, and its reduction further supports the anti-proliferative effect of JQKD82. nih.govresearchgate.netnih.gov

Table 1: Summary of JQKD82 Efficacy in Preclinical Models

ModelCell LineKey FindingsCitations
Disseminated Multiple Myeloma XenograftMOLP-8 TurboGFP-LucSignificantly reduced tumor burden and improved overall survival. nih.gov
Subcutaneous Plasmacytoma ModelMOLP-8 TurboGFP-LucInhibited tumor growth. nih.govmedkoo.com
Subcutaneous Tumor ModelMOLP-8 TurboGFP-LucIncreased H3K4me3 levels, reduced MYC and Ki67 staining. researchgate.net

Comparative Preclinical Efficacy with Other KDM5 Inhibitors in Vivo

While direct in vivo comparative efficacy studies between JQKD82 and other specific KDM5 inhibitors are not extensively detailed in the provided search results, the development of JQKD82 stemmed from the need for a more cell-permeable and potent inhibitor than its predecessors like KDM5-C49. nih.gov JQKD82 is a prodrug ester of KDM5-C49, designed for more efficient delivery to cells. medkoo.com Other KDM5 inhibitors such as CPI-455 and KDOAM-25 have also shown preclinical promise. nih.govmedchemexpress.com For instance, CPI-455 has been shown to decrease the number of drug-tolerant cancer cells, and KDOAM-25 has demonstrated anti-proliferative effects in multiple myeloma cells. nih.govmedchemexpress.com However, a head-to-head in vivo comparison with JQKD82 is not available in the provided information.

Structure Activity Relationships and Compound Design in Jqkd82 Dihydrochloride Research

Chemical Scaffolding and Analog Development for KDM5 Inhibition

The foundation of JQKD82 lies in the chemical scaffold of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known metal-chelating motif that is effective at inhibiting 2-oxoglutarate (2-OG) dependent oxygenases, including the JmjC domain-containing histone demethylases like KDM5. tandfonline.comtandfonline.comacs.org The active metabolite of JQKD82, a compound named KDM5-C49, is a direct analog of this scaffold. mdpi.comnih.gov

Early research identified KDM5-C49 as a potent and selective inhibitor of KDM5 enzymes in biochemical assays. nih.govmedchemexpress.com However, its utility in cellular models was hampered by poor cell permeability due to its chemical structure. nih.govaacrjournals.org To address this, an ethyl ester derivative, KDM5-C70, was developed as a prodrug form of KDM5-C49. nih.govnih.gov While KDM5-C70 showed improved cellular activity by being metabolized into the active KDM5-C49 within cells, it still exhibited suboptimal delivery efficiency. nih.govaacrjournals.org

This led to the rational design of JQKD82 as a next-generation prodrug. JQKD82 is a phenol (B47542) ester derivative of KDM5-C49. mdpi.comnih.gov This modification was engineered to create a more stable ester that could more efficiently deliver the active KDM5-C49 molecule into cells. nih.gov The progression from the parent compound to its ester prodrugs highlights a clear strategy of analog development focused on overcoming pharmacokinetic barriers while retaining the core pharmacophore responsible for KDM5 inhibition.

Table 1: Evolution of KDM5 Inhibitors Based on the 2,4-Pyridinedicarboxylic Acid Scaffold

Compound NameChemical DescriptionKey Feature/Limitation
KDM5-C49 2,4-pyridinedicarboxylic acid analogPotent biochemically, but poor cell permeability. nih.govnih.gov
KDM5-C70 Ethyl ester prodrug of KDM5-C49Improved cellular activity over KDM5-C49, but still limited by inefficient delivery. nih.govaacrjournals.org
JQKD82 Phenol ester prodrug of KDM5-C49Designed as a more stable ester for enhanced cell permeability and efficient delivery of KDM5-C49. nih.govnih.gov

Design Principles for Cell Permeability and Selectivity

The design of JQKD82 was guided by two primary principles: enhancing cell permeability and maintaining high selectivity for the KDM5 family of enzymes.

Cell Permeability: The major hurdle with the active compound KDM5-C49 was its limited ability to cross cell membranes. nih.govaacrjournals.org The development of JQKD82 employed a prodrug strategy, a well-established method to improve the pharmacokinetic properties of a drug. wuxiapptec.com By converting one of the carboxylic acid groups of KDM5-C49 into a phenol ester, the polarity of the molecule was masked. nih.govbiorxiv.org This modification increases the lipophilicity of the compound, facilitating its passage across the lipid bilayers of cell membranes. biorxiv.org Once inside the cell, cellular esterases are expected to hydrolyze the ester bond, releasing the active inhibitor KDM5-C49. nih.govnih.gov Studies have confirmed that this design is effective; cells treated with JQKD82 show higher intracellular concentrations of both the prodrug and its active metabolite compared to cells treated with the earlier prodrug, KDM5-C70. nih.govresearchgate.net

Selectivity: The selectivity of JQKD82 is conferred by its active form, KDM5-C49, which exhibits a high degree of selectivity for KDM5 proteins over other histone demethylases. nih.gov Crystallography studies of KDM5-C49 bound to the catalytic domain of KDM5B have revealed the structural basis for this selectivity. nih.govaacrjournals.orgresearchgate.net The inhibitor binds in the active site and chelates the catalytic Fe(II) ion. rcsb.org Specific interactions with key amino acid residues, such as Glutamate 501 (Glu501) and Lysine (B10760008) 517 (Lys517) on the protein backbone, are crucial for its selective binding to KDM5. nih.govresearchgate.net JQKD82 shows no significant activity toward other classes of lysine demethylases (KDMs). nih.govrndsystems.com Furthermore, it demonstrates a preferential inhibition of the KDM5A isoform over other members of the KDM5 family. rndsystems.commdpi.com This specificity ensures that its biological effects are primarily mediated through the inhibition of KDM5, minimizing off-target effects.

Table 2: Growth Inhibition and Potency of JQKD82 and its Precursors in MM.1S Multiple Myeloma Cells

CompoundTypeIC₅₀ (μmol/L)Relative Potency vs. KDM5-C49
KDM5-C49 Active Metabolite> 101x
KDM5-C70 Ethyl Ester Prodrug3.1~3-fold more potent
JQKD82 Phenol Ester Prodrug0.42> 20-fold more potent
Data sourced from a study on multiple myeloma cells. nih.govmedkoo.com

Comparison with Other Epigenetic Inhibitors and Chemical Probes

JQKD82 has emerged as a valuable chemical probe for studying KDM5 biology, and its properties can be benchmarked against other epigenetic inhibitors.

Comparison with other KDM5 Inhibitors:

KDM5-C70 and KDOAM-25: As discussed, JQKD82 is significantly more potent in cell-based assays than its direct precursor, KDM5-C70, being approximately 7-fold more effective at suppressing the growth of MM.1S multiple myeloma cells. nih.govmedkoo.com KDOAM-25, an amide analog of KDM5-C70, also targets KDM5 but JQKD82's design was specifically aimed at superior cell permeability. mdpi.commedchemexpress.com

CPI-455: This is another potent and selective, pan-KDM5 inhibitor with a different chemical scaffold (a pyrimidine (B1678525) derivative). mdpi.commedchemexpress.comnih.gov Both JQKD82 and CPI-455 are used to study the consequences of KDM5 inhibition, such as the increase in global H3K4me3 levels and the reduction of drug-tolerant cancer cells. medchemexpress.comnih.gov

PBIT: An inhibitor identified to target KDM5B, PBIT has been used to study the role of this specific isoform in cancer. mdpi.com In contrast, JQKD82, while having broad KDM5 activity, shows a preference for KDM5A. rndsystems.commdpi.com

Comparison with Inhibitors of other KDM Subfamilies:

GSK-J4: This compound is a widely used inhibitor of the KDM6 subfamily (H3K27 demethylases). nih.govmdpi.com While initially thought to be highly selective, it has been shown to have some activity against the KDM5 family as well. tandfonline.combibbase.org However, its primary and most potent activity is against KDM6. In contrast, JQKD82 is highly selective for KDM5 and does not show activity against other KDM subfamilies like KDM3. nih.gov This distinction makes JQKD82 a more precise tool for interrogating KDM5-specific functions.

The development of JQKD82, with its enhanced cellular potency and high selectivity, provides researchers with a superior tool for the in vitro and in vivo investigation of KDM5A's role in health and disease, particularly in contexts like MYC-driven cancers. nih.govaacrjournals.org

Table 3: Overview of Selected Epigenetic Inhibitors

InhibitorPrimary Target(s)Chemical Scaffold ClassKey Research Application
JQKD82 KDM5 (selective, KDM5A preferred) rndsystems.commdpi.com2,4-Pyridinedicarboxylic acid derivative mdpi.comPotent, cell-permeable probe for KDM5A function in vitro and in vivo. nih.govaacrjournals.org
CPI-455 Pan-KDM5 medchemexpress.comPyrimidine derivative mdpi.comInvestigating drug tolerance in cancer cells. medchemexpress.comnih.gov
KDOAM-25 Pan-KDM5 medchemexpress.com2,4-Pyridinedicarboxylic acid derivative mdpi.comStudying KDM5 inhibition in multiple myeloma. mdpi.commedchemexpress.com
GSK-J4 KDM6A/KDM6B nih.govmdpi.comTetrazolyl-pyridyl derivativeProbing the role of H3K27 demethylation in inflammation and cancer. nih.govmdpi.com
PBIT KDM5B mdpi.comBenzothiazole derivative nih.govInvestigating the role of KDM5B in breast cancer. mdpi.com
ML324 KDM4B/KDM4E mdpi.comN/AStudying KDM4 inhibition in prostate and breast cancer. mdpi.com

Future Research Directions and Therapeutic Implications

Deeper Mechanistic Elucidation of KDM5 Isoform-Specific Roles in Pathogenesis

The KDM5 family consists of four isoforms (KDM5A, KDM5B, KDM5C, KDM5D) that regulate gene expression by removing methyl groups from H3K4. nih.govnih.gov While structurally similar, these isoforms exhibit distinct, context-dependent roles in cancer pathogenesis. nih.govresearchgate.net JQKD82 has shown some selectivity for KDM5A over other isoforms. nih.govresearchgate.net Future research must focus on dissecting these isoform-specific functions to refine therapeutic strategies.

Functional differences between KDM5 paralogs are critical; for instance, KDM5A is essential for MYC-driven transcription in multiple myeloma by altering RNA polymerase II (RNAPII) pausing, whereas KDM5B has been specifically implicated in suppressing endogenous retroelement expression in melanoma. researchgate.net Understanding the unique molecular interactions and downstream pathways governed by each isoform is paramount. For example, KDM5A interacts with the pRb protein and is also associated with the function of the transcription factor MYC. nih.gov In contrast, KDM5B has been shown to promote tumor growth in estrogen receptor-positive (ER+) breast cancer by repressing genes like BRCA1 and HOXA5. nih.gov

Further investigation should employ advanced proteomic and genomic techniques to map the specific interactomes and genomic binding sites of each KDM5 isoform in various cancer types. This will clarify why targeting KDM5A with JQKD82 is effective in a malignancy like multiple myeloma, which is highly dependent on MYC, and could reveal vulnerabilities in other cancers driven by different KDM5 isoforms. nih.govresearchgate.net

Known Distinctions Between KDM5A and KDM5B in Cancer
FeatureKDM5AKDM5B
Primary Associated MalignancyMultiple Myeloma nih.govresearchgate.netMelanoma, ER+ Breast Cancer nih.govresearchgate.net
Key Interacting Partner/PathwayMYC, P-TEFb complex, pRb nih.govnih.govSETDB1, Estrogen Receptor (ER) nih.govresearchgate.net
Mechanism of ActionSupports MYC target gene transcription, alters RNAPII pausing nih.govresearchgate.netSuppresses endogenous retroelements, represses tumor suppressor genes (e.g., BRCA1) nih.govresearchgate.net
JQKD82 SelectivityPreferential inhibition nih.govresearchgate.netLess sensitive than KDM5A nih.gov

Investigation of Combination Strategies with Existing Preclinical Agents

The efficacy of targeted therapies like JQKD82 can often be enhanced through combination with other agents. This approach can yield synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of each compound. Future preclinical studies should systematically evaluate JQKD82 in combination with other anticancer agents.

Given JQKD82's mechanism of downregulating MYC-driven transcription, pairing it with agents that target other critical pathways in myeloma or other cancers is a logical next step. nih.gov For example, combining JQKD82 with proteasome inhibitors or immunomodulatory drugs, the standard of care in multiple myeloma, could be investigated. Another avenue is to combine JQKD82 with inhibitors of other epigenetic regulators, creating a multi-pronged attack on the cancer epigenome. For non-oncological applications, a study has already shown that JQKD82 can work synergistically with the non-canonical NF-κB activator AZD5582 to reactivate latent HIV-1. bohrium.com This provides a strong rationale for exploring similar synergistic combinations in cancer models.

Expanding Research to Other Epigenetic Dysregulations Beyond KDM5A in Cancer

Cancer is frequently associated with widespread epigenetic dysregulation, not limited to a single enzyme or modification. researchgate.netmdpi.com While JQKD82 specifically targets the KDM5 family, its downstream effects on the chromatin landscape could influence the activity of other epigenetic regulators. medchemexpress.com Future studies should explore the broader epigenetic consequences of KDM5 inhibition by JQKD82.

This includes investigating potential compensatory mechanisms, where cancer cells might upregulate other demethylases or alter different histone marks to survive KDM5 inhibition. nih.gov For example, research could examine the interplay between KDM5 inhibition and the activity of histone methyltransferases (the "writers"), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). Understanding this broader network of epigenetic interactions is crucial for developing more robust therapies and preempting resistance mechanisms. A therapeutic strategy that combines JQKD82 with inhibitors of other epigenetic players, such as HDAC inhibitors, could prove more effective than monotherapy. nih.gov

Exploration of JQKD82 (dihydrochloride) in Non-Oncological Disease Models (e.g., HIV-1 latency)

The role of epigenetic regulation extends beyond cancer, and inhibitors like JQKD82 may have utility in other disease contexts. A promising area of non-oncological research is in HIV-1 latency. bohrium.com The "shock and kill" strategy for an HIV-1 cure aims to reactivate the latent virus in infected cells, making them susceptible to immune clearance or viral cytopathic effects. researchgate.netbohrium.com

Recent studies have identified KDM5A and KDM5B as genes that promote HIV-1 latency by suppressing viral gene transcription. bohrium.com It was demonstrated that the KDM5-specific inhibitor JQKD82 can increase H3K4me3 levels at the HIV-1 promoter region, leading to viral reactivation and cell death in latently infected T-cell models. researchgate.netbohrium.com Furthermore, JQKD82 showed a synergistic effect when combined with the latency-reversing agent AZD5582. bohrium.com These findings strongly support the continued exploration of JQKD82 as a potential component of an HIV-1 eradication therapy. Further research should validate these findings in more complex, patient-derived models of HIV-1 latency.

Effects of JQKD82 in an HIV-1 Latency Model
ActivityObservationTherapeutic Implication
Epigenetic ModificationIncreases H3K4me3 at the HIV-1 5' LTR promoter region researchgate.netbohrium.comReverses the suppressive chromatin state that maintains latency.
Viral TranscriptionPromotes HIV-1 reactivation researchgate.netbohrium.com"Shocks" the latent virus out of hiding.
Cellular OutcomeInduces cytopathic effects in HIV-1-latent T cells bohrium.comContributes to the "kill" part of the eradication strategy.
Combination PotentialActs synergistically with the LRA AZD5582 to induce reactivation and apoptosis bohrium.comSuggests a role in combination therapies to effectively reduce the latent reservoir.

Development of Advanced In Vitro and In Vivo Models for KDM5 Inhibitor Assessment

To accelerate the clinical translation of JQKD82 and other KDM5 inhibitors, the development and use of more sophisticated preclinical models are essential. While traditional 2D cell culture and xenograft models have been valuable, they often fail to capture the complexity of human disease. medchemexpress.comnih.gov

Future in vitro research should move towards 3D models, such as organoids or spheroids, which better replicate the tumor microenvironment, cell-cell interactions, and drug penetration challenges. For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, offer a more accurate platform to assess therapeutic efficacy and predict clinical response. These advanced models would be invaluable for validating the anti-tumor effects of JQKD82, testing combination strategies, and identifying biomarkers of response and resistance. Furthermore, developing robust in vivo models for non-oncological diseases like HIV latency is critical to properly evaluate the potential of JQKD82 in those settings.

Q & A

Q. What is the mechanism of action of JQKD82 (dihydrochloride) as a KDM5 inhibitor, and how can this be experimentally validated?

JQKD82 inhibits KDM5 demethylases, leading to increased H3K4me3 levels, a histone modification associated with transcriptional activation. To validate this:

  • Perform chromatin immunoprecipitation (ChIP) assays using H3K4me3-specific antibodies in treated vs. control cells .
  • Use Western blotting or immunofluorescence to quantify H3K4me3 levels in nuclear extracts, as demonstrated in studies with Nuc-1 and Jurkat cells .
  • Include controls with known KDM5 inhibitors or siRNA-mediated KDM5 knockdown to confirm specificity.

Q. How should researchers determine optimal concentrations of JQKD82 for in vitro studies?

  • Conduct dose-response experiments (e.g., 0–25 µM) to assess both efficacy (e.g., HIV-1 reactivation inhibition) and cytotoxicity (e.g., cell viability via flow cytometry) .
  • Use IC50 calculations for target inhibition and CC50 values for cytotoxicity to establish a therapeutic index. For example, shows reduced HIV-1 activity at 10 µM with minimal Jurkat cell death, while 25 µM caused significant CA5 cell mortality .
  • Validate results across multiple cell lines to account for variability (e.g., Jurkat vs. CA5 cells) .

Q. What safety protocols are recommended for handling JQKD82 (dihydrochloride) in laboratory settings?

  • Follow institutional Chemical Hygiene Plans and Safety Data Sheets (SDS) . Ensure training on hazard communication, decontamination, and emergency procedures .
  • Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood when handling powdered forms.
  • Store the compound in a dry, dark environment at recommended temperatures (e.g., -20°C for stability) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed cell viability and target efficacy in JQKD82 experiments?

  • Analyze cell-type-specific responses : For example, CA5 cells show lower viability than Jurkat cells at 25 µM, suggesting differential sensitivity . Use isogenic cell lines or primary cells to confirm generalizability.
  • Optimize treatment duration : Short-term exposure may reduce cytotoxicity while retaining efficacy.
  • Combine with rescue experiments : Overexpress KDM5 in treated cells to verify that observed effects are target-dependent .

Q. What methodological considerations are critical for validating H3K4me3 modulation in epigenetic studies involving JQKD82?

  • Standardize chromatin preparation : Ensure consistent crosslinking (e.g., formaldehyde) and sonication to avoid artifacts in ChIP assays .
  • Normalize data : Use spike-in controls (e.g., exogenous histones) to account for technical variability in H3K4me3 quantification .
  • Correlate with transcriptional output : Pair H3K4me3 data with RNA-seq to identify reactivated genes (e.g., HIV-1 proviral DNA in latency models) .

Q. How should researchers design experiments combining JQKD82 with other epigenetic modulators (e.g., LSD1 inhibitors)?

  • Perform synergy screens : Use a matrix of JQKD82 and secondary inhibitor concentrations to calculate combination indices (e.g., Chou-Talalay method) .
  • Monitor off-target effects : Assess global histone methylation changes (e.g., H3K27me3) to rule out compensatory mechanisms .
  • Validate in disease models : Test combinations in primary multiple myeloma cells or patient-derived xenografts .

Q. What strategies ensure reproducibility of JQKD82 experiments across laboratories?

  • Document detailed protocols : Specify batch numbers, solvent preparation (e.g., DMSO concentration), and cell culture conditions (e.g., passage number) .
  • Share raw data and analysis pipelines : Use platforms like Figshare or Zenodo to publish dose-response curves and statistical scripts .
  • Include internal replicates : Perform experiments across three independent days with separate compound aliquots to control for batch variability .

Data Analysis & Contradiction Management

Q. How can researchers address conflicting results in JQKD82 studies, such as variable H3K4me3 effects across cell types?

  • Leverage multi-omics integration : Combine ChIP-seq, ATAC-seq, and proteomics to identify confounding factors (e.g., baseline chromatin states) .
  • Conduct meta-analyses : Compare results with published KDM5 inhibitor datasets to distinguish compound-specific vs. class-wide effects.
  • Use orthogonal assays : Validate H3K4me3 changes with CRISPR/dCas9-KDM5 fusions to isolate JQKD82’s role .

Chemical & Formulation Considerations

Q. What distinguishes the dihydrochloride formulation of JQKD82 from other salt forms, and how does this impact experimental design?

  • The dihydrochloride salt indicates two hydrochloric acid molecules per base molecule, enhancing solubility in aqueous buffers compared to freebase forms .
  • Adjust pH in cell culture : Pre-dissolve JQKD82 in sterile water or PBS and filter-sterilize to avoid pH-induced cytotoxicity .
  • Confirm stability: Perform LC-MS to verify compound integrity after reconstitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.